1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)-
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Overview
Description
1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- is a complex organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This particular compound features a unique structure with a combination of indole, pyrrolidine, and phenylsulfonyl groups, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the Larock indole annulation reaction, which involves the reaction of an alkyne with a 2-bromoaniline derivative in the presence of palladium(II) acetate, 1,1′-bis(diphenylphosphino)ferrocene (dppf), and potassium bicarbonate in dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- involves its interaction with various molecular targets. The indole ring can interact with biological receptors, enzymes, and other proteins, leading to various biological effects. The phenylsulfonyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
- 1H-Indole, 1-methyl-2-phenyl-
- 1H-Indole-3-carbaldehyde
- 1H-Indole-2-carboxylic acid
Uniqueness: 1H-Indole, 1-[1-(2-phenylethyl)-3-pyrrolidinyl]-3-(phenylsulfonyl)- is unique due to its combination of indole, pyrrolidine, and phenylsulfonyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
651335-72-7 |
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Molecular Formula |
C26H26N2O2S |
Molecular Weight |
430.6 g/mol |
IUPAC Name |
3-(benzenesulfonyl)-1-[1-(2-phenylethyl)pyrrolidin-3-yl]indole |
InChI |
InChI=1S/C26H26N2O2S/c29-31(30,23-11-5-2-6-12-23)26-20-28(25-14-8-7-13-24(25)26)22-16-18-27(19-22)17-15-21-9-3-1-4-10-21/h1-14,20,22H,15-19H2 |
InChI Key |
GVLPOTVOBUEPMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1N2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
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